S-[11-(Trimethoxysilyl)undecyl] prop-2-enethioate
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Overview
Description
S-[11-(Trimethoxysilyl)undecyl] prop-2-enethioate, also known by its chemical formula C17H38O5SSi, is an organosilicon compound. Let’s break down its structure:
- The “S-” prefix indicates that it contains a sulfur atom.
- The “11-(Trimethoxysilyl)undecyl” portion refers to an alkyl chain with a trimethoxysilyl group attached at the 11th carbon position.
- The “prop-2-enethioate” part signifies a vinyl thioester group.
Preparation Methods
Synthetic Routes::
Hydrolysis and Condensation:
Industrial Production:
Chemical Reactions Analysis
S-[11-(Trimethoxysilyl)undecyl] prop-2-enethioate undergoes several reactions:
Hydrolysis: The trimethoxysilyl group can be hydrolyzed to form silanol groups.
Substitution: The thioester group can participate in substitution reactions.
Polymerization: Silanol groups can condense to form siloxane bonds, leading to polymerization.
Common reagents include acids (for hydrolysis), nucleophiles (for substitution), and catalysts (for polymerization).
Major products:
Siloxane Polymers: Cross-linked networks of siloxane bonds.
Functionalized Surfaces: When applied to surfaces, it forms a hydrophobic and adhesive layer due to the silane functionality.
Scientific Research Applications
Surface Modification: Used to functionalize surfaces (e.g., glass, metals) for improved adhesion, water repellency, and durability.
Biomedical Applications: Coatings for medical devices, drug delivery systems, and tissue engineering scaffolds.
Catalysis: Immobilization of catalysts on surfaces.
Nanotechnology: Incorporation into nanoparticles for various applications.
Mechanism of Action
Surface Bonding: The trimethoxysilyl group binds to surfaces via siloxane bonds.
Hydrophobicity: The hydrophobic alkyl chain repels water.
Chemical Stability: The thioester group enhances chemical stability.
Comparison with Similar Compounds
Silyl Compounds: Compare with other silyl-functionalized compounds (e.g., trimethylsilyl derivatives).
Thioesters: Contrast with other thioesters in terms of reactivity and applications.
Properties
CAS No. |
132251-63-9 |
---|---|
Molecular Formula |
C17H34O4SSi |
Molecular Weight |
362.6 g/mol |
IUPAC Name |
S-(11-trimethoxysilylundecyl) prop-2-enethioate |
InChI |
InChI=1S/C17H34O4SSi/c1-5-17(18)22-15-13-11-9-7-6-8-10-12-14-16-23(19-2,20-3)21-4/h5H,1,6-16H2,2-4H3 |
InChI Key |
BHBVRWVAYMWWCP-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](CCCCCCCCCCCSC(=O)C=C)(OC)OC |
Origin of Product |
United States |
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